Product packaging for D149 Dye(Cat. No.:)

D149 Dye

Cat. No.: B14798972
M. Wt: 741.9 g/mol
InChI Key: OZFUEQNYOBIXTB-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) Dye D149 as a Photosensitizer

The primary significance of Indoline Dye D149 lies in its role as a highly effective photosensitizer, especially in dye-sensitized solar cells (DSSCs). nih.govacs.org As a metal-free organic dye, it presents a cost-effective and environmentally friendlier alternative to traditional ruthenium-based sensitizers. nih.govtargetmol.com D149 is distinguished by its high molar extinction coefficient, which is significantly greater than that of standard ruthenium dyes like N719, allowing for thinner semiconductor layers that can still absorb a substantial amount of incident light. nih.govmedchemexpress.com This property is particularly advantageous for solid-state and ionic liquid-based DSSCs. nih.gov

The absorption spectrum of D149 shows two main bands: one in the 350-430 nm range due to π-π* transitions and another, broader band from 430 nm to over 600 nm attributed to the intramolecular charge transfer between the donor and acceptor moieties. researchgate.net This broad absorption in the visible spectrum is crucial for efficient light harvesting. researchgate.net The performance of D149 in a DSSC is summarized by key photovoltaic parameters, as detailed in the table below.

ParameterValueReference
Short-Circuit Current Density (Jsc)13.2 mA/cm² researchgate.net
Open-Circuit Voltage (Voc)752 mV researchgate.net
Fill Factor (FF)0.749 researchgate.net
Power Conversion Efficiency (PCE)up to 9.0% nih.govmedchemexpress.comacs.org

Table 1: Optimized Photovoltaic Performance of D149-sensitized Solar Cells.

Historical Context of Indoline Dyes in Optoelectronic Applications

The development of indoline dyes is part of a broader scientific effort to find efficient and affordable materials for optoelectronic devices, particularly third-generation solar cells. Historically, dye-sensitized solar cells were dominated by ruthenium-based polypyridyl complexes, which set the standard for high efficiency. nih.gov However, the high cost and potential environmental concerns associated with ruthenium spurred research into metal-free organic dyes. nih.govresearchgate.net

Indoline dyes emerged as a highly promising class of compounds for these applications. nih.govacs.org They are characterized by a central indoline group acting as a potent electron donor, which can be synthetically modified to fine-tune the dye's optical and electronic properties. acs.orgicrc.ac.ir The general structure of these dyes often follows a donor-π-acceptor (D-π-A) framework, where the indoline donor is linked to an acceptor/anchoring group (like cyanoacrylic acid or rhodanine) via a conjugated spacer. acs.orgresearchgate.netdaneshyari.com This architecture is crucial for achieving broad light absorption and efficient charge separation. acs.org The use of indoline-based dyes like D149 and its derivatives (such as D102, D131, and D205) has led to significant advancements in DSSC performance, with efficiencies rivaling and sometimes surpassing those of metal-based dyes. nih.govresearchgate.netdaneshyari.com This success has solidified the position of indoline dyes as a cornerstone in the research and development of organic optoelectronics. icrc.ac.irresearchgate.net

Overview of Key Research Areas on Indoline Dye D149

Research on Indoline Dye D149 is multifaceted, exploring its fundamental photophysics and its application in various devices. Key areas of investigation include:

Electron Dynamics and Injection Mechanisms: A significant portion of research focuses on the ultrafast processes following light absorption. nih.govuq.edu.au Studies using transient absorption spectroscopy have investigated the dynamics of electron injection from the excited D149 molecule into semiconductor surfaces like ZnO and TiO₂. nih.govdaneshyari.com These studies reveal that electron injection can be extremely rapid, occurring on timescales from femtoseconds to picoseconds. nih.govuq.edu.au The lifetime of the excited state varies significantly depending on the medium, as shown in the table below.

MediumExcited-State LifetimeReference
Acetonitrile (B52724)/tert-butyl alcohol solution300 ± 50 ps nih.gov
Benzene25 and 310 ps nih.gov
Adsorbed on ZrO₂> 2 ns nih.govacs.org
Adsorbed on ZnO150 ± 20 fs (fastest component) nih.gov

Table 2: Excited-State Lifetimes of D149 in Various Environments.

Aggregation and Isomerization: The performance of D149 is known to be affected by molecular aggregation on the semiconductor surface, which can quench the excited state and reduce electron injection efficiency. nih.govacs.orgresearchgate.net Consequently, a co-adsorbent such as chenodeoxycholic acid (CDCA) is often used to prevent this aggregation and maximize device performance. nih.govresearchgate.net Furthermore, studies have shown that D149 can undergo reversible photoisomerization when excited, which presents a competing deactivation pathway to electron injection. nih.govacs.org

Theoretical Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations are widely used to model the structural, electronic, and optical properties of D149 and its derivatives. researchgate.netosti.gov These theoretical studies provide valuable insights into the relationship between molecular structure and performance, helping to rationalize experimental findings and guide the design of new, more efficient sensitizers. osti.gov

Alternative Applications: While primarily studied for solar cells, the photosensitizing properties of D149 are being explored in other areas. For instance, it has been used to sensitize graphitic carbon nitride (g-C₃N₄) for photocatalytic hydrogen production from water, demonstrating its potential in artificial photosynthesis systems. psecommunity.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H35N3O4S3 B14798972 D149 Dye

Properties

Molecular Formula

C42H35N3O4S3

Molecular Weight

741.9 g/mol

IUPAC Name

2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47)

InChI Key

OZFUEQNYOBIXTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S

Origin of Product

United States

Molecular Architecture and Electronic Structure of Indoline Dye D149

Structural Design Principles of Indoline (B122111) Dye D149

The molecular framework of D149 is meticulously crafted based on a donor-π-acceptor (D-π-A) motif, a common and effective strategy in the design of organic dyes for photovoltaic applications. This architecture is fundamental to achieving efficient intramolecular charge transfer upon photoexcitation.

Donor-Acceptor (D-A) Architecture of D149

The D149 molecule is characterized by a distinct donor-acceptor (D-A) structure. This design principle involves connecting an electron-donating group to an electron-accepting group through a π-conjugated bridge. This arrangement facilitates a significant charge separation in the excited state, a critical step for electron injection into the semiconductor's conduction band in a DSSC. The inherent asymmetry in the electron distribution of the D-A architecture leads to a large dipole moment in the excited state, which promotes efficient charge transfer.

Function of Carboxyl-Functionalized Double Rhodanine (B49660) Rings as Electron Acceptor and Anchoring Group

Serving as the electron acceptor in the D149 architecture are two rhodanine rings functionalized with a carboxylic acid group. researchgate.net This dual-function component acts as a strong electron-withdrawing group, creating the necessary electronic pull for the intramolecular charge transfer from the indoline donor. researchgate.net Furthermore, the carboxylic acid group plays a vital role as an anchoring group, chemically binding the dye molecule to the surface of the semiconductor oxide (typically TiO₂). This firm attachment is essential for efficient electron injection from the dye's excited state into the semiconductor's conduction band. The double rhodanine structure enhances the electron-accepting strength and contributes to the broad absorption spectrum of the dye.

Electronic Energy Level Alignment in Indoline Dye D149

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO level of D149 is of significant importance as it represents the energy level from which an electron is excited upon light absorption. For efficient dye regeneration, the HOMO energy level must be more negative than the redox potential of the electrolyte. The HOMO of D149 is primarily delocalized over the electron-donating indoline unit. nih.govacs.org This localization is a key feature of the D-A design and ensures that the initial charge separation is directed towards the acceptor and, subsequently, the semiconductor surface.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO level is the energy level to which the electron is promoted upon photoexcitation. For efficient electron injection to occur, the LUMO energy level of the dye must be more positive (higher in energy) than the conduction band edge of the semiconductor. In D149, the LUMO is predominantly localized on the electron-accepting double rhodanine rings and the anchoring carboxylic acid group. nih.govacs.org This localization ensures that the excited electron is positioned favorably for injection into the semiconductor, facilitating the charge separation process. The energy gap between the HOMO and LUMO levels dictates the absorption spectrum of the dye.

PropertyValueReferences
HOMO Energy Level -5.07 eV researchgate.net
LUMO Energy Level -2.36 eV researchgate.net
HOMO-LUMO Energy Gap 2.71 eV researchgate.net
Maximum Absorption (λmax) ~530 nm researchgate.net
Molar Extinction Coefficient 68,700 M⁻¹cm⁻¹ researchgate.netmedchemexpress.com

Theoretical Calculations of Frontier Orbitals

Theoretical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the electronic structure of the indoline dye D149. These studies focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for determining the dye's photophysical and charge transfer properties.

Calculations have consistently shown that the HOMO of D149 is delocalized over the indoline donor unit of the molecule. nih.govacs.org In contrast, the LUMO is primarily localized around the cyanoacrylic acid and rhodanine ring acceptor moieties. nih.gov This spatial separation of the frontier orbitals is characteristic of a donor-acceptor dye and is fundamental to its function in dye-sensitized solar cells (DSSCs).

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, dictates the energy of the primary electronic transition. TD-DFT studies have confirmed that the S0 → S1 transition is an intense charge-transfer transition, which is responsible for the dye's strong absorption in the visible spectrum. nih.govacs.org One study calculated a very large oscillator strength (f = 2.06) for this transition, indicating a high probability of occurrence and leading to a significant dipole moment of over 30 D in the excited state. nih.govacs.org

The calculated energies of these orbitals are critical for predicting the efficiency of electron transfer processes in DSSCs. For electron injection to be efficient, the LUMO level of the dye must be higher in energy than the conduction band edge of the semiconductor (e.g., TiO2 or ZnO). Conversely, for efficient dye regeneration, the HOMO level must be lower than the redox potential of the electrolyte. Theoretical models help validate the suitability of D149 by confirming a favorable alignment of these energy levels.

Calculated Frontier Orbital Properties of D149
PropertyDescriptionReference
HOMO LocalizationDelocalized over the indoline donor unit. nih.govacs.org
LUMO LocalizationLocalized around the cyanoacrylic acid/rhodanine acceptor rings. nih.gov
S0 → S1 TransitionCharacterized as an intense charge-transfer transition. nih.govacs.org
Calculated Oscillator Strength (f)2.06 nih.govacs.org
Excited State Dipole Moment>30 D nih.govacs.org

Conformational Analysis and Isomerization of Indoline Dye D149

Identification of D149 Conformers

The indoline dye D149 can exist in different spatial arrangements or conformations, with isomerization playing a significant role in its photophysical behavior. The most prominent of these are cis/trans isomers related to rotation around a key double bond. The starting material, as confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, is typically the isomerically pure form. acs.org

However, upon irradiation, a new conformer, identified as a photoisomer, is formed. nih.govnih.gov This photoisomer has been successfully identified using NMR spectroscopy. nih.govacs.orgnih.gov Specifically, upon irradiating a solution of D149, new signals appear in the NMR spectrum. For instance, in one study, two resolved singlets at 7.73 and 8.31 ppm, attributed to a proton in the vinyl group and the acidic proton respectively, were observed in the original sample. acs.org After irradiation, new singlets appeared at approximately 7.53 and 8.29 ppm. acs.org The significant shift of the vinyl proton signal (ΔδH = 0.2 ppm) confirmed the formation of a geometric isomer. acs.org

By integrating the isolated signals from both the original and the photoisomerized forms, researchers have estimated the relative ratio of the two species in a photostationary state. In one experiment, the mixture consisted of approximately 55% photoisomer and 45% of the original, non-isomerized form. acs.org This allowed for the calculation of the pure absorption spectrum of the photoisomer, which shows a blue-shifted absorption maximum compared to the original D149. acs.org

Photoisomerization Pathways and Mechanisms

The primary mechanism for the formation of the D149 photoisomer is a large-scale twisting motion around a double bond following photoexcitation. acs.org Studies have shown that excitation into the S2 electronic state of D149 is particularly effective at inducing this isomerization. nih.govacs.orgnih.gov When a solution of D149 in acetonitrile (B52724) is irradiated with UV light corresponding to the S2 absorption band (e.g., 387 nm), clear changes in the absorption spectrum are observed, indicating the formation of the photoisomer. nih.govacs.org

The isomerization process is reversible. nih.govnih.gov The system can reach a photostationary state where the rates of forward (D149 → isomD149) and reverse (isomD149 → D149) photoreactions are equal. The presence of clear isosbestic points in the absorption spectra during irradiation suggests a clean conversion from one species to another without significant side reactions. acs.org

The environment surrounding the dye molecule heavily influences the isomerization pathway. In rigid environments, such as polymer matrices (e.g., PMMA and polystyrene) or when adsorbed onto a surface like Zirconium dioxide (ZrO2), the large-scale molecular motion required for isomerization is sterically hindered. nih.govnih.gov This restriction of internal motion effectively blocks or slows down the isomerization process. nih.govnih.gov

Impact of Isomerization on Excited State Deactivation

Photoisomerization serves as a potent non-radiative deactivation channel for the excited state of D149, competing directly with desired processes like fluorescence and electron injection. nih.govmdpi.com This competition explains the surprisingly short excited-state lifetimes observed for D149 in solution, which are much shorter than the lifetime of several nanoseconds that would be expected based on its high absorption strength. nih.gov

The excited state lifetime of D149 is highly dependent on its environment, a fact directly linked to the feasibility of isomerization.

In Solution : In various solvents, D149 exhibits short lifetime components, ranging from 100 to 720 ps. nih.govnih.gov This rapid decay is attributed to the molecule's ability to undergo rotational motion and isomerize, providing an efficient pathway for the excited state to return to the ground state without emitting light or injecting an electron. nih.govacs.org

In Rigid Media : When the dye is placed in a restrictive environment, such as a polymer matrix or adsorbed onto a ZrO2 surface, the excited-state lifetime increases dramatically to more than 2 nanoseconds. nih.govnih.gov This significant increase is a direct consequence of blocking the large-scale twisting motion required for isomerization. nih.govnih.gov

Therefore, isomerization is a key factor limiting the efficiency of D149 in certain conditions. Even a partial twisting of the double bond, which may not lead to the formation of a stable photoproduct, can be sufficient to deactivate the excited state. nih.govacs.org Understanding and controlling this deactivation pathway is crucial for designing more efficient solar cell dyes. nih.govnih.gov

Excited State Lifetimes of D149 in Different Environments
EnvironmentObserved LifetimePrimary Deactivation PathwayReference
Various Solvents100–720 psIsomerization and other non-radiative processes nih.govnih.gov
Adsorbed on ZrO2> 2 nsRadiative decay (fluorescence) - Isomerization is hindered nih.govnih.gov
Polymer Matrices (PMMA, PS)> 2 nsRadiative decay (fluorescence) - Isomerization is hindered nih.govnih.gov

Ultrafast Photophysical Dynamics of Indoline Dye D149

Excited State Generation and Relaxation Pathways

The transition from the ground state (S0) to the first excited singlet state (S1) in D149 is characterized as a charge-transfer process. nih.gov This transition possesses a very large oscillator strength, calculated to be 2.06, which indicates a high probability of this electronic transition occurring upon light absorption. nih.gov In various organic solvents, photoexcitation around 480 nm directly populates the S1 state. uni-hannover.dersc.org

The lifetime of the S1 state (τ1) is surprisingly short for an organic dye, ranging from approximately 100 to 800 picoseconds (ps) depending on the solvent. nih.govuni-hannover.de For instance, the S1 lifetime shows a rough correlation with solvent polarity, with lifetimes of 280 ps in acetonitrile (B52724), 540 ps in acetone, 720 ps in tetrahydrofuran (B95107) (THF), and 800 ps in chloroform. uni-hannover.dersc.org However, in alcoholic solvents, the lifetimes are considerably shorter: 99 ps in methanol (B129727) and 178 ps in ethanol (B145695), suggesting a significant influence of hydrogen bonding on the deactivation pathways. uni-hannover.dersc.org In a 1:1 mixture of acetonitrile and tert-butyl alcohol, the excited-state lifetime is reported to be 300 ± 50 ps. nih.gov

Furthermore, studies have identified a minor, faster component in the S1 state dynamics, with a time constant of 19–30 ps in solvents like acetonitrile and THF. uni-hannover.dersc.org This component is attributed to the removal of excess vibrational energy from the newly populated S1 state through collisions with solvent molecules. uni-hannover.dersc.org The S1 state is also susceptible to deactivation through photoisomerization, a process involving a large-scale twisting motion. nih.govdiva-portal.org

S1 State Lifetime (τ1) of D149 in Various Solvents
SolventS1 Lifetime (ps)Reference
Acetonitrile280 uni-hannover.dersc.org
Acetone540 uni-hannover.dersc.org
Tetrahydrofuran (THF)720 uni-hannover.dersc.org
Chloroform800 uni-hannover.dersc.org
Methanol99 uni-hannover.dersc.org
Ethanol178 uni-hannover.dersc.org
Benzene310 (major component) nih.gov
Acetonitrile/tert-Butyl Alcohol (1:1)300 ± 50 nih.gov

Excitation of D149 into its second singlet excited state (S2) occurs in the UV region, for instance, at 387 nm or 377.5 nm. nih.govuni-hannover.dersc.org Following S0 → S2 excitation, a weak fluorescence emission is observed in the 390–500 nm range, which is identified as short-lived S2 → S0 emission. uni-hannover.dersc.org This indicates that radiative decay from the S2 state can occur, although it is a minor deactivation pathway.

Transient absorption spectroscopy measurements following excitation at 377.5 nm have revealed an additional time constant in the subpicosecond range, which represents the lifetime of the S2 state. uni-hannover.dersc.org This extremely short lifetime suggests that non-radiative decay processes dominate the deactivation of the S2 state. Excitation into the S2 state has also been shown to lead to the formation of photoproducts, specifically a photoisomer, through a reversible reaction. nih.govuni-hannover.dersc.org This photoisomerization process involves a change in the absorption spectrum, with a noticeable decrease in the intensity of the S2 band and a shift and broadening of the S1 band. nih.gov

The dominant deactivation pathway for the S2 state is an ultrafast internal conversion to the S1 state. The subpicosecond lifetime of the S2 state is a direct consequence of the high efficiency of this non-radiative transition. uni-hannover.dersc.org This process is a common phenomenon in polyatomic molecules where the energy gap between the S2 and S1 states is sufficiently small, allowing for rapid relaxation to the lower excited state. Following this internal conversion, the molecule then proceeds to relax from the S1 state via the pathways described in section 3.1.1.

Solvation Dynamics and Solvent Effects on Excited States

The interaction between the D149 dye molecule and the surrounding solvent molecules plays a critical role in its photophysical behavior. These interactions, collectively known as solvation dynamics, can significantly influence the energy levels of the excited states and the rates of relaxation processes.

The Stokes shift, which is the difference in energy between the maximum of the absorption and emission spectra, is a sensitive probe of the change in dipole moment between the ground and excited states and the extent of solvent reorganization around the excited molecule. For D149, while the absorption maximum shows only a weak dependence on the solvent, the fluorescence Stokes shift exhibits a clear correlation with solvent polarity. uni-hannover.de

In nonpolar solvents like benzene, the emission spectrum is a near-mirror image of the absorption spectrum with a small Stokes shift. nih.gov However, in more polar solvents such as acetonitrile and methanol, the spectra become broader and less resolved, with significantly larger Stokes shifts of 3140 cm⁻¹ and 4018 cm⁻¹, respectively. nih.gov This pronounced increase in the Stokes shift in polar solvents points to a large dipole moment in the excited state, a finding that is consistent with DFT calculations showing an increase in the dipole moment from 19 D in the ground state to 36 D in the excited state. nih.gov The reduction of the Stokes shift with decreasing mixture polarity has also been observed in binary mixtures of ionic liquids and acetonitrile. acs.org

Absorption Maxima, Emission Maxima, and Stokes Shifts for D149 in Various Solvents
SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Reference
Benzene5255671506 nih.gov
Acetonitrile5296253140 nih.gov
Methanol5266474018 nih.gov

Following excitation to the S1 state, the solvent molecules reorient themselves around the newly formed, more polar excited state of the this compound. This process, known as solvent relaxation or solvation, leads to a time-dependent stabilization of the S1 state. This dynamic process is experimentally observed as a red-shift in the stimulated emission and spectral evolution of the excited-state absorption in transient pump-probe spectra. uni-hannover.dersc.orgscispace.com

Hydrogen Bonding Effects on Dynamics

The photophysical dynamics of the indoline (B122111) dye D149 are notably influenced by hydrogen bonding interactions, particularly in protic solvents like alcohols. scispace.comrsc.org Studies have demonstrated that the lifetime of the first excited state (S1) is significantly shorter in alcohols compared to aprotic solvents of similar polarity. scispace.comrsc.org For instance, the S1 lifetime is 99 ps in methanol and 178 ps in ethanol, which is considerably shorter than the 280 ps observed in acetonitrile, despite their comparable polarity. rsc.org This accelerated deactivation in alcohols suggests that hydrogen bonding introduces an efficient non-radiative decay channel. scispace.comrsc.org

The interaction is thought to occur between the solvent's hydroxyl group and the dye molecule. One proposed mechanism involves the formation of a ground-state, hydrogen-bonded 1:1 complex between D149 and protic solvents. researchgate.netkfupm.edu.sa This interaction can lead to excited-state quenching, likely through a proton transfer process. researchgate.netkfupm.edu.sa The increased Stokes shift observed for D149 in protic solvents further supports the significant influence of hydrogen bonding on its excited-state properties. scispace.com

Intramolecular Relaxation Processes

Following photoexcitation, the D149 molecule undergoes several intramolecular relaxation processes that are crucial for dissipating the absorbed energy. These processes occur on ultrafast timescales and compete with the desired electron injection in dye-sensitized solar cells.

Vibrational Excess Energy Removal and Collisional Deactivation

Upon excitation to the S1 state, the D149 molecule possesses significant vibrational excess energy. This excess energy is dissipated through collisions with the surrounding solvent molecules, a process known as vibrational cooling or collisional deactivation. scispace.comrsc.org In transient absorption spectra, this process is observed as a minor component with a characteristic time constant in the range of 19–30 ps. scispace.comrsc.org Specifically, time constants of approximately 23 ± 5 ps in acetonitrile and around 30 ps in tetrahydrofuran (THF) have been reported and tentatively assigned to this collisional cooling or structural relaxation of the S1 state. acs.orgnih.gov While solvent relaxation dynamics also occur on a picosecond timescale, the 20-30 ps component is attributed to processes within the dye molecule itself, such as the removal of vibrational energy. acs.orgnih.gov

Ultrafast Twisting Processes in the Indoline Donor Unit

A significant deactivation pathway for excited D149 involves an ultrafast twisting motion within its indoline donor unit. acs.orgacs.org This process is characterized by a fast time component of 20–40 ps, which was initially attributed to general structural relaxation. acs.orgacs.org However, studies on the isolated indoline donor unit revealed an ultrafast decay with lifetimes of 3.5 and 23 ps, confirming that this deactivation channel is intrinsic to the donor moiety. acs.orgacs.org

This twisting is a non-radiative deactivation process rather than a simple relaxation to a more stable excited state. acs.org The process is hindered when the dye is embedded in a rigid environment, such as a plastic matrix, where the decay is slowed to the nanosecond regime. acs.orgacs.org This observation strongly supports the hypothesis that a large-scale intramolecular motion, specifically the twisting of a double bond in the donor unit, is responsible for the rapid deactivation. acs.orgnih.govacs.org This deactivation channel competes with the radiative decay of the excited state, and blocking it could potentially enhance the efficiency of indoline dyes in solar cell applications. acs.orgacs.org

Conical Intersections and Non-Radiative Decay Channels

The ultrafast twisting of the indoline donor unit provides an efficient pathway for non-radiative decay to the ground state through a conical intersection. acs.orgacs.org A conical intersection is a point where the potential energy surfaces of two electronic states (in this case, the excited S1 state and the ground S0 state) become degenerate, allowing for very rapid internal conversion. acs.orgnih.gov

Theoretical calculations, specifically multireference second-order perturbation theory (CASSCF/CASPT2), have confirmed this mechanism. acs.orgacs.org These calculations show that a torsion of the central ethylene (B1197577) bond in the donor unit to approximately 96° and a pyramidalization to about 100° leads to a conical intersection with the ground state. acs.orgacs.org This rotation around the double bond lowers the energy of the excited state while simultaneously increasing the energy of the ground state, eventually leading to the point where the surfaces touch and the molecule can efficiently return to the ground state without emitting light. acs.orgnih.gov This twisting motion and subsequent passage through a conical intersection is a well-established mechanism for rapid deactivation in many organic molecules. acs.orgnih.gov

Aggregation and Concentration-Dependent Dynamics of D149

The photophysical properties of D149 are highly sensitive to its concentration in solution and on surfaces, primarily due to aggregation. acs.orgnih.govnih.gov Dye aggregation can significantly alter the excited-state dynamics and, consequently, the performance of dye-sensitized solar cells. acs.orgoptica.org

Concentration-Dependent Lifetimes in Solution

In solution, the excited-state lifetime of D149 can exhibit a strong dependence on concentration, even in very dilute, nanomolar solutions. researchgate.netkfupm.edu.sa Generally, as the concentration of D149 increases, its excited-state lifetime decreases dramatically. acs.orgnih.govnih.gov This phenomenon is attributed to the formation of dye aggregates, which introduces rapid quenching pathways. acs.orgnih.gov

One identified mechanism for this concentration-dependent quenching is self-quenching, where the carboxylic acid group of one D149 molecule interacts with another through intermolecular hydrogen bonding. researchgate.netkfupm.edu.sa This interaction forms a ground-state complex that leads to efficient quenching of the excited state, likely via proton transfer. researchgate.netkfupm.edu.sa Furthermore, aggregation can lead to fast quenching of the aggregated molecules themselves and also quench neighboring monomeric molecules through energy transfer. acs.orgnih.gov For example, in a polystyrene (PS) matrix, increasing the concentration of D149 from approximately 400 μM to four times that amount resulted in the appearance of a new, fast (few-picosecond) decay component, indicative of aggregation-induced quenching. acs.org This concentration-dependent reduction in lifetime is a critical factor that can affect solar cell performance by competing with the desired electron injection process. acs.orgnih.govnih.gov

Table 1: Excited-State Lifetimes of D149 in Various Solvents

SolventLifetime Component 1 (ps)Lifetime Component 2 (ps)Reference
Methanol99- rsc.org
Ethanol178- rsc.org
Acetonitrile30330 acs.org
Acetonitrile280- rsc.org
Tetrahydrofuran (THF)720- rsc.org
Benzene25310 acs.org
Toluene40 ± 10630 ± 60 acs.orgnih.gov
Chloroform800- rsc.org
Acetone540- rsc.org
1:1 Acetonitrile/tert-Butyl alcohol300 ± 50- nih.gov

Aggregation-Induced Quenching Mechanisms

Research has shown that when D149 molecules aggregate, their excited-state lifetimes are dramatically reduced. nih.gov This quenching is concentration-dependent. For instance, in studies involving D149 embedded in a poly(methyl methacrylate) (PMMA) matrix, a noticeable change occurs as the dye concentration increases. At higher concentrations, a new, fast decay component on the order of a few picoseconds appears, which is attributed to the formation of D149 aggregates within the polymer. nih.govacs.org It is believed that these aggregated species were responsible for previously reported fast decay times of 11 ps and 210 ps in PMMA. nih.govacs.org

This phenomenon is not limited to polymer matrices. On oxide surfaces such as aluminum oxide (Al₂O₃), very rapid deactivation of the excited state was observed, with a primary decay component of 2.3 ps, along with other components of 16 ps and 120 ps. acs.org This fast deactivation is partially explained by aggregation effects. nih.gov The aggregation of dye molecules can lead to charge annihilation, preventing the photoexcited aggregated molecules from participating in the electron injection process. researchgate.net

To mitigate the negative effects of aggregation on semiconductor surfaces, co-adsorbents are often employed. The use of chenodeoxycholic acid (CDCA) as a co-adsorbent with D149 on zirconium dioxide (ZrO₂) surfaces helps to minimize dye molecule aggregation. nih.gov The effect of the co-adsorbent can be observed through steady-state fluorescence spectra. As the concentration of D149 increases (and the relative amount of co-adsorbent decreases), the emission spectrum systematically shifts to longer wavelengths (a red-shift), which is indicative of increasing intermolecular interactions and aggregation. nih.gov In nearly all cases, dye aggregation leads to a reduced electron injection yield. nih.govacs.org

The quenching mechanism itself can be complex, sometimes involving a synergy of static and dynamic processes. mdpi.com For D149, the formation of aggregates creates pathways for rapid, non-radiative de-excitation, which ultimately hinders the performance of solar cell devices. researchgate.netnih.gov

Steric Constraints in Polymer Matrices and on Surfaces

The local environment surrounding the this compound molecule plays a crucial role in its photophysical dynamics. When the dye is moved from a solution to a more rigid environment, such as a polymer matrix or when adsorbed onto a surface, its internal motion can be restricted. This steric constraint has a profound impact on the excited-state lifetime.

In solution, D149 exhibits relatively short excited-state lifetimes, typically ranging from 100 to 330 picoseconds, a characteristic attributed in part to the molecule's ability to undergo double-bond isomerization. nih.govacs.org However, when D149 is embedded in polymer matrices like polystyrene (PS) or poly(methyl methacrylate) (PMMA) in dilute concentrations, its excited-state lifetime increases significantly to over 2 nanoseconds. nih.govacs.org This substantial increase is a direct consequence of the rigid polymer structure sterically hindering the internal rotational and vibrational motions of the dye molecule that would otherwise lead to non-radiative decay. nih.govacs.org

Similarly, when D149 is adsorbed on a zirconium dioxide (ZrO₂) surface (with a co-adsorbent to prevent aggregation), a significantly longer lifetime is also observed compared to that in solution. nih.gov This demonstrates that the photochemical properties of D149 determined in solution are markedly different from those on the semiconductor surfaces used in solar cells. nih.gov The restriction of molecular motion is a key factor in prolonging the excited state, which is a prerequisite for efficient electron injection.

However, the beneficial effect of steric hindrance can be counteracted by aggregation. As discussed in the previous section, increasing the concentration of D149 within a polymer matrix can lead to the formation of aggregates, which introduces extremely fast quenching pathways. nih.govacs.org This highlights a delicate balance: while the rigid environment of a polymer or surface can suppress intramolecular non-radiative decay pathways, it can also facilitate intermolecular quenching if the dye molecules are too closely packed. Theoretical studies suggest that D149 tends to lie parallel to the semiconductor surface, an arrangement that could influence recombination processes, especially when complexes form with electrolyte components. acs.org

Interactive Data Tables

Table 1: Excited-State Lifetimes of D149 in Various Environments

EnvironmentConditionLifetime Component 1Lifetime Component 2Lifetime Component 3Reference
Solution (Acetonitrile)-280 ps-- rsc.org
Solution (Methanol)-99 ps-- rsc.org
Solution (Chloroform)-800 ps-- scispace.com
PMMA MatrixDilute (ca. 400 µM)> 2 ns-- nih.govacs.org
PMMA MatrixConcentrated11 ps (41%)210 ps (59%)- nih.govacs.org
Polystyrene (PS) MatrixDilute> 2 ns-- nih.govacs.org
on Al₂O₃-2.3 ps (60%)16 ps120 ps acs.org
on ZrO₂With cDCA co-adsorbent> 2 ns-- nih.gov
on ZnO-150 ± 20 fs-- nih.gov

Interfacial Electron Transfer and Charge Carrier Dynamics of Indoline Dye D149

Electron Injection Mechanisms from D149 to Semiconductor Substrates

Upon photoexcitation, the D149 dye molecule transitions to an excited state, from which an electron is injected into the conduction band of the semiconductor. This process is the cornerstone of photocurrent generation in DSSCs. The mechanisms and efficiency of this injection are governed by the electronic coupling between the dye's excited state and the semiconductor's electronic states.

The injection of an electron from the first singlet excited state (S1) of D149 into the semiconductor is an exceptionally rapid process, occurring on a femtosecond to picosecond timescale. This ultrafast injection is a prerequisite for high efficiency, as it must outcompete other de-excitation pathways of the excited dye molecule.

Studies utilizing pump-supercontinuum probe (PSCP) transient absorption spectroscopy have revealed that D149 efficiently injects electrons into ZnO surfaces with time constants ranging from as fast as ≤70 fs to 250 fs, without the observation of slower components nih.gov. On TiO2 surfaces, the electron injection process has been observed to be biphasic, with lifetimes of 450 fs (accounting for 47% of the process) and 32 ps (53%) acs.org. The variation in injection times between different semiconductor substrates highlights the role of the electronic structure of the semiconductor in the injection process.

Table 1: Ultrafast Electron Injection Time Constants for D149 from the S1 State on Different Semiconductor Substrates.
Semiconductor SubstrateInjection Time ConstantsPercentage ContributionMeasurement Technique
ZnO≤70 fs - 250 fs-PSCP Transient Absorption Spectroscopy
TiO₂450 fs47%Transient Absorption Spectroscopy
32 ps53%
Table 2: Multi-Phasic Electron Injection Time Constants for D149 on TiO₂.
Time ConstantProposed Mechanism
0.1 psInjection from higher vibrational levels of the S1 state
1.3 psInjection from a relaxed S1 state
8.6 psInjection through alternative pathways or from aggregated dye molecules

The quantum yield of electron injection is a critical parameter that quantifies the efficiency of the injection process. It is defined as the ratio of the number of electrons injected into the semiconductor to the number of photons absorbed by the dye. For D149, a high electron injection quantum yield is expected due to the ultrafast nature of the injection process, which minimizes competing de-excitation pathways.

Using time-resolved data, the electron transfer quantum yield from the S1 state of D149 has been calculated to be 0.90 researchgate.net. This high value confirms that the vast majority of photo-excited D149 molecules successfully inject an electron into the semiconductor, a key factor in the high power conversion efficiencies achieved with this dye.

Charge Recombination Dynamics at the Interface

The rate of charge recombination is a crucial factor determining the efficiency of a DSSC. For D149 on TiO2, the recombination process has been characterized by lifetimes of 920 ps (with a 16% contribution) and a significantly longer component that accounts for the remaining 84% acs.org. The slow nature of this recombination is advantageous for cell performance, as it allows for the efficient regeneration of the oxidized dye by the electrolyte.

The recombination pathways can be direct, where the electron in the conduction band recombines with the highest occupied molecular orbital (HOMO) of the dye, or indirect, involving surface states or trap states within the semiconductor's bandgap. The kinetics of recombination have been shown to be nonlinear, indicating complex underlying mechanisms researchgate.netbath.ac.uk. Comparative studies with other dyes, such as phthalocyanine, have suggested that charge recombination can be faster at a TiO2 interface compared to a ZnO interface, with a significant portion of recombination occurring within the first 10 picoseconds on TiO2 nih.gov.

The presence of trap states, which are localized electronic states within the bandgap of the semiconductor, can significantly influence charge recombination dynamics. These traps can capture injected electrons, and the trapped electrons can then recombine with the oxidized dye molecules. The energy distribution and density of these trap states are therefore critical.

Role of Co-adsorbents in Mitigating Recombination

In dye-sensitized solar cells (DSSCs), co-adsorbents play a critical role in improving device performance by mitigating unwanted charge recombination processes. One of the primary functions of a co-adsorbent is to prevent the aggregation of dye molecules on the semiconductor surface. researchgate.netukm.my For the indoline (B122111) dye D149, as with other organic sensitizers, aggregation can lead to inefficient electron injection and increased pathways for charge recombination.

Chenodeoxycholic acid (CDCA) is a commonly used co-adsorbent that, when added to the dye solution, helps to ensure a more uniform monolayer of D149 on the semiconductor surface. nih.govkyushu-u.ac.jp This is achieved through competitive adsorption, where the smaller CDCA molecules occupy spaces between the larger dye molecules, thereby reducing intermolecular interactions that lead to aggregation. ukm.my

Furthermore, the adsorbed layer of CDCA can act as a hydrophobic spacer and an insulating barrier on the semiconductor surface. nih.gov This barrier effectively hinders the back-electron transfer from the conduction band of the semiconductor (e.g., TiO2) to the oxidized species in the electrolyte, most commonly triiodide (I3⁻). nih.gov By blocking the electrolyte from reaching the semiconductor surface, the probability of recombination is significantly reduced, which leads to an increase in the electron lifetime and an enhancement of the open-circuit voltage (Voc) of the solar cell. researchgate.netnih.gov The addition of CDCA to D149-sensitized solar cells has been shown to remarkably increase their performance. researchgate.net In some cases, active co-adsorbents can even take the place of passive additives like CDCA to block electron recombination. mdpi.comresearchgate.net

The table below summarizes the effects of adding CDCA as a co-adsorbent in DSSCs.

Effect of Co-adsorbent (CDCA)MechanismImpact on DSSC Performance
Prevents Dye Aggregation Competitive adsorption on the semiconductor surface reduces intermolecular forces between dye molecules. ukm.myImproves electron injection efficiency and ensures a more uniform dye monolayer. researchgate.netresearchgate.net
Blocks Recombination Forms an insulating layer that hinders electron transfer from the semiconductor to the electrolyte's redox mediator. nih.govIncreases electron lifetime and enhances open-circuit voltage (Voc). researchgate.netnih.gov
Improves Surface Coverage Fills in gaps between dye molecules for a more compact surface layer. nih.govContributes to overall improvement in power conversion efficiency. researchgate.net

Dye Regeneration Processes

Dye regeneration is a fundamental process in the operational cycle of a DSSC, where the oxidized dye molecule is returned to its neutral ground state after injecting an electron into the semiconductor. This process is essential for sustained photocurrent generation.

Following photoexcitation and subsequent electron injection into the semiconductor's conduction band, the this compound molecule is left in an oxidized state (D149⁺). To complete the circuit, this oxidized dye must be rapidly reduced. This reduction is accomplished by an electron transfer from a redox mediator present in the electrolyte. mdpi.com The most common redox mediator used in D149-based DSSCs is the iodide/triiodide (I⁻/I₃⁻) couple. frontiersin.org

The regeneration process involves the iodide ion (I⁻) donating an electron to the oxidized D149⁺ molecule:

2 D149⁺ + 3 I⁻ → 2 D149 + I₃⁻

For this reaction to be efficient, the redox potential of the mediator must be less positive than that of the oxidized dye, providing the necessary thermodynamic driving force for the electron transfer. frontiersin.org The iodide/triiodide couple has favorable characteristics for this purpose, including good solubility and a suitable redox potential for rapid regeneration of many common dyes, including D149. frontiersin.org

The kinetics of dye regeneration are crucial; the process must occur on a timescale significantly faster than the competing charge recombination between the injected electron in the semiconductor and the oxidized dye (D149⁺). The rate of regeneration of D149 by iodide has been investigated using various spectroscopic techniques. researchgate.net

Studies on D149-sensitized ZnO films using scanning electrochemical microscopy (SECM) have determined effective regeneration rate constants. rsc.orgnih.gov The kinetics were found to be dependent on factors such as the concentration of the triiodide mediator and the illumination intensity. rsc.org For instance, as the flux of photons (J_hν_) increases, the effective rate constant (k_eff_) for regeneration also increases before leveling off at higher intensities. rsc.org Conversely, for a given sample, an increase in the bulk concentration of triiodide ([I₃⁻]*) can lead to a decrease in the effective rate constant. rsc.org

The table below presents kinetic data for D149 regeneration on a ZnO substrate under specific experimental conditions.

Sample IDPhoton Flux (J_hν) (mol cm⁻² s⁻¹)Triiodide Conc. ([I₃⁻]*) (mM)Effective Rate Constant (k_eff_) (cm s⁻¹)
¹.³S1₁.₂9.1 x 10⁻⁹0.1241.03 x 10⁻²
².³S2₂.₆9.1 x 10⁻⁹0.1248.22 x 10⁻³

Data adapted from studies on D149-sensitized ZnO films. rsc.org

Influence of Interfacial Environment on Dynamics

Titanium dioxide (TiO₂) is the most common semiconductor used in high-performance DSSCs. When D149 is adsorbed onto mesoporous TiO₂ surfaces, the electron transfer from the dye's excited state to the semiconductor's conduction band is extremely rapid. aip.org Time-resolved spectroscopic studies have revealed that the interfacial electron injection from D149 into TiO₂ is a multiphasic process, occurring on ultrafast timescales. researchgate.net

Electron Injection ComponentTime Constant (ps)
Initial Ultrafast Injection< 0.1
Primary Injection Phase1.3
Slower Injection Phase8.6

Data from femtosecond upconversion spectroscopy of D149 on TiO₂. researchgate.net

The performance of D149-sensitized ZnO cells is strongly influenced by film thickness and dye loading. rsc.orgnih.gov The short-circuit current density (Jsc) has been found to correlate directly with the concentration of adsorbed dye. rsc.orgnih.gov While ZnO has favorable electronic properties, limitations in D149-ZnO cells have been attributed to factors such as poor injection efficiency or more rapid charge recombination compared to their TiO₂ counterparts. upo.es The kinetics of dye regeneration on ZnO have also been systematically studied, showing a dependence on both dye loading and film thickness. rsc.orgnih.gov

PropertyObservation on ZnO Substrate
Electron Injection Ultrafast, though potentially slightly slower than on TiO₂. aip.org
Fluorescence Decay Reduction in radiative decay time to 0.73 ns suggests efficient PL quenching and charge transfer. nycu.edu.tw
Cell Performance Strongly dependent on film thickness and dye loading. rsc.orgnih.gov
Limitations Performance can be limited by recombination or suboptimal injection efficiency compared to TiO₂ systems. upo.es

D149 on ZrO2 and Al2O3 Surfaces (non-injecting models)

The study of Indoline Dye D149 on wide bandgap, insulating metal oxides such as zirconium dioxide (ZrO2) and aluminum oxide (Al2O3) provides a valuable non-injecting model system. On these substrates, the conduction band energy levels are significantly higher than the excited state potential of D149, effectively preventing electron injection. This allows for the examination of the intrinsic photophysical properties and relaxation pathways of the dye molecule when adsorbed onto a surface, without the complication of charge transfer to the semiconductor.

Aluminum oxide (Al2O3) also serves as a critical non-injecting reference surface for studying the interfacial dynamics of D149. researchgate.net On Al2O3, the observed dynamics are primarily attributed to the intrinsic decay of the first electronically excited state, which has significant intramolecular charge transfer (ICT) character (S1/ICT). researchgate.net There is no evidence from transient absorption studies for electron injection from the excited D149 into Al2O3 trap states. researchgate.net The decay of the excited state is highly sensitive to the local environment on the surface.

Time-resolved fluorescence and transient absorption spectroscopy have provided detailed insights into the excited-state lifetimes of D149 on Al2O3. The fluorescence decay is multiexponential, indicating a complex deactivation process. One study reported a primary decay component of 2.3 ps with a 60% amplitude, alongside additional components of 16 ps and 120 ps. acs.org This rapid decay on the Al2O3 surface, even in the absence of electron injection, has been partly attributed to the formation of dye aggregates. acs.org The cation lifetime of D149 on Al2O3 has been observed to be significantly shorter than on TiO2, suggesting a faster recombination of any transiently formed charge-separated states. researchgate.net

Table 1: Excited-State Decay Components of D149 on Al2O3 Surface acs.org

Decay ComponentLifetime (ps)Amplitude (%)
12.360
216-
3120-

Note: Amplitude for components 2 and 3 were not specified in the source.

D149 on SnO2 Substrates

Tin dioxide (SnO2) presents a different scenario compared to ZrO2 and Al2O3, as its conduction band is energetically accessible for electron injection from the excited this compound. Consequently, SnO2 is utilized as a photoanode material in dye-sensitized solar cells (DSSCs). The interfacial electron transfer and charge carrier dynamics of D149 on SnO2 are critical factors governing the performance of such devices.

Studies comparing DSSCs based on SnO2 and TiO2 have revealed that both charge transport and recombination dynamics are significantly faster, by two to three orders of magnitude, in SnO2-based cells. This accelerated recombination is a major limiting factor for the open-circuit voltage (Voc) of these devices. The faster dynamics in SnO2 are attributed to two main factors: a higher electron diffusion constant at matched electron densities, which suggests a lower density of trap states compared to TiO2, and a conduction band edge that is shifted approximately 300 mV more positive than that of TiO2.

The rapid recombination of injected electrons with the oxidized D149 cation is a significant loss pathway that reduces the efficiency of dye regeneration by the electrolyte. This, in turn, negatively impacts the short-circuit current (Jsc) and fill factor of the solar cell.

To mitigate these rapid recombination losses, various strategies have been explored, such as modifying the SnO2 surface. For instance, the addition of ZnO to the nanocrystalline SnO2 electrode has been shown to enhance the open-circuit voltage. This improvement is not primarily due to the suppression of back electron transfer to the electrolyte, but rather to a decrease in the chemical capacitance of the SnO2, which effectively shifts its conduction band position to a more negative potential. nih.gov This shift in the conduction band can be observed through techniques like X-ray photoelectron spectroscopy, which show a shift in the Sn 3d5/2 peaks to lower binding energies with the addition of zinc, indicating an increase in the negative surface potential. nih.gov

Advanced Spectroscopic and Computational Methodologies for Indoline Dye D149 Research

Ultrafast Time-Resolved Spectroscopies

Ultrafast time-resolved spectroscopies are indispensable for tracking the fleeting transient states and rapid energy and electron transfer events that occur in D149 upon photoexcitation. These techniques operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, which are the characteristic times for fundamental processes in molecular photochemistry.

Femtosecond Pump-Supercontinuum Probe (PSCP) Spectroscopy

Femtosecond Pump-Supercontinuum Probe (PSCP) spectroscopy is a powerful technique used to monitor the transient absorption spectra of photoexcited molecules over a broad spectral range. In this method, a femtosecond laser pulse (the pump) excites the sample, and a subsequent, time-delayed supercontinuum pulse (the probe) measures the resulting changes in absorption.

Studies on D149 using PSCP have revealed the intricate details of electron injection and subsequent relaxation processes when the dye is adsorbed onto semiconductor surfaces like zinc oxide (ZnO) and titanium dioxide (TiO₂). nih.gov Upon photoexcitation, D149 efficiently injects electrons into the conduction band of ZnO with time constants ranging from as fast as under 70 fs to 250 fs. nih.govrsc.org Following this ultrafast injection, spectral dynamics on a 20 ps timescale are observed. nih.gov This has been attributed to a transient Stark shift in the ground-state absorption spectrum of D149 molecules. This shift is caused by the local electric field generated by the newly formed D149 radical cations (D149•+) and the injected electrons in the semiconductor. nih.gov This interpretation is supported by the fact that the shape of the relaxed PSCP spectrum at later times resembles the first derivative of the inverted steady-state absorption spectrum of the dye. nih.gov

The 20 ps component is also thought to represent the transition from an initially formed, closely associated D149•+-electron pair to separated D149•+ and mobile electrons within the semiconductor's conduction band. nih.gov Further dynamics on a similar timescale are linked to the vibrational relaxation of the D149•+ cation through its interactions with the metal oxide surface. nih.gov In contrast, when D149 is adsorbed on an insulator like zirconium dioxide (ZrO₂), where efficient electron injection into the conduction band is not possible, this Stark shift is not observed. nih.govrsc.org

PSCP has also been instrumental in characterizing the relaxation dynamics of D149 in various organic solvents. uni-hannover.de Photoexcitation to the first singlet excited state (S₁) leads to solvation dynamics, which are observed as a red-shift in the stimulated emission and changes in the excited-state absorption. uni-hannover.de

Transient UV-Pump VIS-Probe Spectroscopy

Transient UV-Pump VIS-Probe spectroscopy is a variation of pump-probe spectroscopy where the excitation pulse is in the ultraviolet (UV) region, and the probe pulse is in the visible (VIS) region. This technique is particularly useful for investigating higher excited states.

For D149, excitation into its second singlet excited state (S₂) band using a UV pump pulse has been shown to produce transient absorption signals with a sub-picosecond time constant, which represents the lifetime of the S₂ state. uni-hannover.de This rapid internal conversion from S₂ to S₁ is a common deactivation pathway in many organic dyes. These experiments also revealed that excitation into the S₂ state can lead to the formation of photoproducts, indicating the possibility of photochemical reactions from higher electronic states. uni-hannover.de

Time-Correlated Single-Photon Counting (TCSPC)

Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes. uniklinikum-jena.deedinst.com It works by repeatedly exciting a sample with a pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. uniklinikum-jena.delu.se By building a histogram of these arrival times, a precise fluorescence decay curve can be constructed. edinst.comlu.se

TCSPC studies have been crucial in understanding the excited-state lifetime (τ₁) of D149 in different environments. In various organic solvents, the S₁ lifetime of D149 has been measured, showing a correlation with solvent polarity and hydrogen-bonding capability. uni-hannover.de For instance, lifetimes range from 99 ps in methanol (B129727) to 800 ps in chloroform. uni-hannover.de The shorter lifetimes in alcohols like methanol and ethanol (B145695) compared to aprotic solvents like acetonitrile (B52724) suggest that hydrogen bonding provides an efficient deactivation pathway for the excited state. uni-hannover.de

When D149 is adsorbed onto an insulating surface like ZrO₂, its fluorescence lifetime can increase to over 2 ns, especially when aggregation is prevented by using a coadsorbent. nih.gov This increase is attributed to the rigid environment hindering internal motions that would otherwise lead to non-radiative decay. nih.gov Conversely, aggregation of D149 molecules leads to a dramatic shortening of the fluorescence lifetime, which can negatively impact the performance of solar cells. nih.gov TCSPC measurements on D149 adsorbed on ZrO₂ have also identified a second, shorter lifetime component, which may be due to the isomerization of surface-bound molecules that retain some rotational freedom. nih.gov

Femtosecond Upconversion Spectroscopy

Femtosecond upconversion spectroscopy is another technique for measuring fluorescence decay dynamics with very high time resolution. It works by mixing the fluorescence signal from the sample with a gate pulse from a laser in a nonlinear crystal. The up-converted signal is then detected, with its intensity being proportional to the fluorescence intensity at the time of the gate pulse arrival.

This method has been applied to study the early-time photophysics of D149. For example, in toluene, femtosecond upconversion measurements revealed a 450 fs rise component in the fluorescence signal, followed by two decay lifetimes of 40 ± 10 ps and 630 ± 60 ps. nih.gov The rise time is often associated with processes like vibrational relaxation or solvent reorganization in the excited state.

Time-Resolved Photoluminescence (TRPL)

Time-Resolved Photoluminescence (TRPL) is a broad term for techniques that measure the decay of luminescence over time following pulsed excitation. nih.gov Both TCSPC and streak camera measurements fall under this category. TRPL provides direct information about the lifetime of emissive excited states and can be used to study charge transfer processes.

In the context of D149-sensitized solar cells, TRPL has been used in conjunction with an applied electrical bias to investigate charge transfer at the dye-semiconductor interface. researchgate.net By analyzing the photoluminescence transient, researchers can extract the time constants for electron transfer from the excited dye molecules (or their aggregates) to the ZnO substrate. researchgate.net These studies provide valuable insights into the kinetics of electron injection and recombination, which are critical parameters for solar cell efficiency. researchgate.net

Photo-Induced Absorption (PIA) Spectroscopy

Photo-Induced Absorption (PIA), also known as quasi-steady-state transient absorption spectroscopy, is a pump-probe technique that investigates long-lived excited states and charge-separated species under continuous or modulated illumination. kaust.edu.sa It is particularly useful for studying the accumulation of species like the oxidized dye (D149•+) and injected electrons in a functioning solar cell.

PIA spectroscopy helps to confirm whether photoinduced electron injection is occurring from the dye to the semiconductor. dyenamo.se By introducing a redox electrolyte, one can also use PIA to monitor the regeneration of the neutral dye from its oxidized form, a crucial step in the DSSC cycle. dyenamo.se Comparing PIA signal strengths can also provide a relative measure of charge generation efficiencies in different device configurations. kaust.edu.sa

Research Findings Summary

Spectroscopic TechniqueSystem StudiedKey FindingsTime ConstantsReference
Femtosecond Pump-Supercontinuum Probe (PSCP) Spectroscopy D149 on ZnO/TiO₂Ultrafast electron injection; Transient Stark effect due to charge separation; Vibrational relaxation of D149•+.Injection: ≤70 fs - 250 fs; Stark Shift/Relaxation: ~20 ps nih.gov
D149 in organic solventsS₁ solvation dynamics observed as a red-shift in stimulated emission.- uni-hannover.de
Transient UV-Pump VIS-Probe Spectroscopy D149 in organic solventsMeasurement of S₂ lifetime; Evidence of photoproduct formation from the S₂ state.S₂ Lifetime: Sub-picosecond uni-hannover.de
Time-Correlated Single-Photon Counting (TCSPC) D149 in organic solventsS₁ lifetime correlates with solvent polarity and hydrogen bonding.99 ps (Methanol), 280 ps (Acetonitrile), 800 ps (Chloroform) uni-hannover.de
D149 on ZrO₂Increased lifetime in a rigid environment; Lifetime quenching due to aggregation.>2 ns (isolated), shorter with aggregation nih.gov
Femtosecond Upconversion Spectroscopy D149 in tolueneObservation of an initial rise component followed by bi-exponential decay.Rise: 450 fs; Decay: 40 ps, 630 ps nih.gov
Time-Resolved Photoluminescence (TRPL) D149 on ZnODetermination of electron transfer times from the excited dye to the semiconductor.- researchgate.net
Photo-Induced Absorption (PIA) Spectroscopy D149 on TiO₂Confirmation of photoinduced electron injection and dye regeneration by electrolyte.- dyenamo.se

Steady-State Spectroscopic Characterization

Steady-state spectroscopic techniques are fundamental in elucidating the basic photophysical properties of D149, providing insights into its light absorption and emission characteristics, as well as the identification of different isomers and the determination of its electronic energy levels.

Absorption and Fluorescence Spectroscopy

The absorption and fluorescence spectra of D149 have been extensively studied in various solvents to understand its behavior in different environments. The absorption spectra typically exhibit a major band in the visible region, around 525–550 nm, which is attributed to an intense charge-transfer (CT) transition. nih.gov A second, less intense band is observed in the near-UV region. nih.gov The position of the main absorption maximum shows a relatively weak dependence on the solvent's polarity. uni-hannover.de For instance, the absorption maximum (λmax) of D149 is observed at 530 nm in a dye solution. researchgate.net In methanol, the λmax is reported to be 533 nm, while in chloroform, it is 550 nm. rsc.orgrsc.org

In contrast to absorption, the fluorescence properties of D149 are more sensitive to the solvent environment. The Stokes shift, which is the difference in energy between the absorption and emission maxima, increases significantly in more polar solvents. This observation points to a larger dipole moment in the excited state compared to the ground state, a finding that is consistent with theoretical calculations. nih.gov For example, the Stokes shift is reported to be 3140 cm⁻¹ in acetonitrile and 4018 cm⁻¹ in methanol. nih.gov The fluorescence lifetime (τf) of D149 has been reported to vary depending on the solvent, with values ranging from 0.178 to 0.90 ns. uni-hannover.dersc.org

The aggregation of D149 molecules, particularly when adsorbed onto a surface like ZrO₂, can also influence its spectroscopic properties. Increasing the concentration of the dye leads to a red-shift in the fluorescence spectra, suggesting the formation of aggregates. nih.gov

SolventAbsorption Max (λmax, nm)Molar Absorption Coefficient (ε, dm³ mol⁻¹ cm⁻¹)Fluorescence Lifetime (τf, ns)Stokes Shift (cm⁻¹)
Methanol533 rsc.org--4018 nih.gov
Chloroform550 rsc.org77,700 rsc.org0.90 rsc.org-
Acetonitrile---3140 nih.gov
Dye Solution530 researchgate.net---

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, including the identification of isomers. news-medical.netnih.gov In the context of D149, irradiation with UV light can lead to isomerization, resulting in changes in the absorption spectrum. nih.gov ¹H NMR spectroscopy has been employed to identify the photoproducts formed upon irradiation.

The ¹H NMR spectrum of D149 exhibits a complex pattern of unresolved aromatic and olefinic signals. However, two distinct singlets can be resolved and assigned to specific protons in the molecule. nih.gov Following irradiation, new singlets appear in the spectrum, indicating the formation of at least one isomer. nih.gov By analyzing the chemical shifts and coupling patterns in the NMR spectra, it is possible to differentiate between the original D149 molecule and its photoisomers. nih.govnews-medical.net

UV Photoelectron Spectroscopy (UPS) for Energy Level Determination

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to measure the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet light. wikipedia.orgwarwick.ac.uk This technique provides direct information about the electronic energy levels in the valence region of molecules and solids. wikipedia.org For a dye like D149, UPS is instrumental in determining its highest occupied molecular orbital (HOMO) energy level.

The combination of UPS with other spectroscopic techniques, such as UV-Vis absorption spectroscopy, allows for a comprehensive determination of the energy band structure. arxiv.org By measuring the HOMO level with UPS and the bandgap from the absorption spectrum, the lowest unoccupied molecular orbital (LUMO) level can be estimated. This information is critical for understanding the electron injection process from the dye to the semiconductor in a dye-sensitized solar cell.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and excited-state properties of molecules like D149. researchgate.net These methods provide detailed insights that complement experimental findings and aid in the rational design of new materials.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For D149, DFT calculations have been employed to optimize its ground-state geometry and to understand the nature of its frontier molecular orbitals (HOMO and LUMO). nih.gov

DFT studies have confirmed that the HOMO of D149 is primarily delocalized over the indoline (B122111) donor unit, while the LUMO is more localized on the cyanoacrylic acid acceptor and rhodanine (B49660) moieties. nih.gov This spatial separation of the HOMO and LUMO is characteristic of a charge-transfer dye and is essential for efficient electron injection in a DSSC. Furthermore, DFT calculations have been used to investigate potential isomers of D149, providing theoretical support for the experimental observations of photoisomerization. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of systems in the presence of time-dependent potentials, making it a powerful tool for investigating electronic excited states. uci.eduwikipedia.org TD-DFT calculations are widely used to predict the absorption and fluorescence spectra of molecules. rsc.org

For D149, TD-DFT calculations have been instrumental in assigning the nature of the electronic transitions observed in the absorption spectrum. nih.gov The intense, long-wavelength absorption band is confirmed to be a charge-transfer transition from the HOMO to the LUMO (S₀ → S₁), possessing a large oscillator strength. nih.gov These calculations also provide insights into the properties of the excited state, such as its dipole moment, which is significantly larger than that of the ground state, in agreement with experimental Stokes shift data. nih.gov The accuracy of TD-DFT in predicting the spectroscopic properties of indoline dyes has been demonstrated by the good agreement between computed and experimental spectra. rsc.org

PropertyComputational FindingReference
Ground State Dipole Moment (μ)19 D nih.gov
Excited State Dipole Moment (μ)36 D nih.gov
S₀ → S₁ Transition Oscillator Strength (f)2.06 nih.gov

Multireference Second-Order Perturbation Theory (CASSCF/CASPT2)

The application of multireference second-order perturbation theory (CASSCF/CASPT2) has been crucial in elucidating the ultrafast deactivation pathways of the indoline dye D149's excited states. acs.org This computational method is particularly well-suited for describing electronic states with significant multireference character, such as those involving bond twisting and conical intersections, which are often missed by single-reference methods. kyushu-u.ac.jp

Research employing CASSCF/CASPT2 calculations has focused on the isolated indoline donor unit of D149 to understand its intrinsic photophysical properties. These studies revealed that upon photoexcitation, the donor unit undergoes an ultrafast decay process characterized by lifetimes of approximately 3.5 and 23 picoseconds. acs.org The calculations confirmed that this deactivation channel involves a significant structural relaxation. acs.org

Computational Modeling of Stark Effects

Computational modeling plays a significant role in interpreting the experimental observations of the Stark effect in D149-sensitized solar cells. The Stark effect, a shift in the spectral lines of atoms and molecules due to an external electric field, is a prominent phenomenon in functioning D149-based devices. rsc.orgrsc.org

Transient absorption spectroscopy studies on complete D149-sensitized solar cells reveal that a local electric field strongly influences the transient spectra and kinetics. rsc.orgrsc.org This electric field causes a Stark shift in the D149 absorption band. Computational analysis and experimental data indicate that the presence of injected electrons in the titanium dioxide (TiO₂) nanoparticles is the major contributor to this Stark shift. rsc.orgrsc.org Ultrafast transient absorption studies of D149 on ZnO and TiO₂ have shown that the transient Stark shift occurs with a time constant of about 20 picoseconds, which is notably slower than the initial electron injection dynamics. uni-hannover.de

The disappearance of the Stark effect is observed over multiple timescales, with an average rate of 5 x 10³ s⁻¹. This decay is significantly slower than the regeneration of the oxidized dye (which occurs at a rate of 2 x 10⁶ s⁻¹) but faster than the decay of electrons in the titania nanoparticles (3 x 10² s⁻¹). rsc.org This suggests that the local electric field is not primarily caused by the dye radical cations but rather by the injected electrons in the TiO₂. rsc.org The transition from an initially formed, bound D149•+-electron complex to isolated D149•+ and mobile electrons within the semiconductor's conduction band is believed to be responsible for the observed 20 ps dynamics of the Stark shift. uni-hannover.de

Computational modeling, such as calculations of electric dipole moments and molecular polarizabilities, helps to quantify the electronic property changes between the ground and excited states, which are correlated with the experimentally observed Stark spectra. nycu.edu.tw These models provide insight into the exciton (B1674681) dissociation properties and carrier mobility, which are fundamental to the operation of dye-sensitized solar cells. nycu.edu.tw

Table 1: Key Kinetic Rates in D149-Sensitized Solar Cells

ProcessMeasured Rate Constant (s⁻¹)Citation
Stark Shift Disappearance5 x 10³ rsc.orgrsc.org
Oxidized Dye Decay (Dye Regeneration)2 x 10⁶ rsc.orgrsc.org
TiO₂-Dye Recombination2-16 x 10⁴ rsc.orgrsc.org
TiO₂-Iodide Recombination3 x 10² rsc.org

Molecular Dynamics (MD) Simulations

MD simulations have been performed to study the aggregation of D149 molecules, often in the presence of anti-aggregating agents like chenodeoxycholic acid (CDCA). nih.govresearchgate.net The simulations analyze trajectories to yield parameters such as radial atom pair distribution functions (g(r)), diffusion coefficients, and root mean square deviations. These parameters provide detailed insights into the structural arrangement and conformational flexibility of the dye molecules. nih.gov

The results from MD simulations indicate that the addition of CDCA to D149 significantly reduces the structural ordering of the dye molecules. nih.govresearchgate.net This is evidenced by a lower and broader peak in the radial atom pair distribution function for the D149-CDCA mixture compared to pure D149, signifying a less aggregated state. researchgate.net Furthermore, the simulations show that CDCA increases the conformational flexibility and mobility of the D149 molecules. This anti-aggregation effect is crucial for improving the performance of solar cells by ensuring the dye molecules are well-dispersed on the semiconductor surface. nih.gov

Table 2: Radial Atom Pair Distribution Function (g(r)) Data from MD Simulations

This table presents the peak values of the radial atom pair distribution function, g(r), which indicates the probability of finding a pair of atoms at a certain distance. A lower, broader peak suggests a less ordered, or less aggregated, system.

SystemPeak g(r) ValueInterpretationCitation
D149 ClusterHigherIndicates significant structural arrangement and aggregation. researchgate.net
D149 + CDCA MixtureLower and BroaderSuggests reduced structural arrangement and less aggregation. researchgate.net

Advanced Research Applications and Future Directions for Indoline Dye D149

Indoline (B122111) Dye D149 in Photoelectrochemical Systems

The unique photophysical and electrochemical characteristics of D149 make it highly suitable for use in photoelectrochemical systems, where it plays a crucial role in converting light energy into electrical energy.

Sensitization in Dye-Sensitized Solar Cells (DSSCs)

Indoline dye D149 has been extensively studied as a sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs), demonstrating high power conversion efficiencies (PCEs) of up to 9%. medchemexpress.comnih.govacs.orgtaiclone.comnih.gov Its effectiveness stems from its molecular structure, which features an indoline donor unit and carboxyl-functionalized double rhodanine (B49660) rings as electron-withdrawing moieties. mdpi.com This donor-acceptor architecture facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net

The absorption spectrum of D149 in acetonitrile (B52724) shows two main bands: one in the 350-430 nm range due to π-π* transitions and another in the 430-614 nm range corresponding to ICT. researchgate.net This broad absorption allows for efficient harvesting of solar energy. The highest occupied molecular orbital (HOMO) of D149 is located on the indoline unit, while the lowest unoccupied molecular orbital (LUMO) is localized on the rhodanine rings, which also act as anchoring groups to the semiconductor surface, typically titanium dioxide (TiO₂) or zinc oxide (ZnO). nih.govmdpi.com

Performance Enhancement Strategies in DSSCs (e.g., co-sensitization, film morphology)

Several strategies have been explored to further enhance the performance of D149-based DSSCs. One effective approach is co-sensitization, where D149 is used in conjunction with other dyes to broaden the light absorption spectrum. For instance, co-sensitization with carbazole (B46965) dyes like MK2 has been investigated. nih.gov This strategy aims to achieve a panchromatic response, covering a wider range of the solar spectrum and thereby increasing the short-circuit current density (Jsc). alfa-chemistry.comrsc.org

Another critical factor is the morphology of the semiconductor film. The thickness and nanostructure of the TiO₂ or ZnO photoanode significantly impact the dye loading, light scattering, and electron transport within the cell. nih.govresearchgate.netresearchgate.net Optimizing the film thickness is a trade-off: thicker films can adsorb more dye, leading to higher photocurrent, but can also increase the likelihood of electron recombination. researchgate.netresearchgate.net Studies have shown that there is an optimal thickness for maximizing the power conversion efficiency. researchgate.netresearchgate.net

Aggregation of dye molecules on the semiconductor surface is a known issue that can reduce the efficiency of electron injection. nih.govacs.orgresearchgate.net The use of co-adsorbents, such as chenodeoxycholic acid (CDCA), helps to prevent this aggregation, leading to improved cell performance. acs.orgresearchgate.net The replacement of the ethyl chain in D149 with an octyl chain, resulting in the dye D205, was also aimed at reducing aggregation and led to a record efficiency of 9.5% at the time. nih.govacs.org

Novel Semiconductor Interfaces (e.g., perovskites)

While TiO₂ and ZnO are the most common semiconductors used in D149-based DSSCs, research is also exploring novel semiconductor interfaces. One area of interest is the use of D149 in conjunction with perovskite materials. researchgate.net Although D149 is primarily known for its role in DSSCs, its properties make it a candidate for investigation in perovskite solar cells (PSCs), potentially as a hole-transporting material or as a sensitizer in specific device architectures. The interaction of D149 with perovskite surfaces and the charge transfer dynamics at these novel interfaces are subjects of ongoing research. researchgate.netresearchgate.net

Indoline Dye D149 in Organic Photovoltaics (OPVs)

Beyond DSSCs, D149 has also found applications in the field of organic photovoltaics (OPVs), where it can function as an electron donor material.

D149 as Electron Donor in Solution-Processed Organic Solar Cells

D149 has been successfully employed as an electron donor in solution-processed organic solar cells. mdpi.comnih.gov In these devices, D149 is typically blended with a fullerene derivative, such as acs.orgacs.org-phenyl C71 butyric acid methyl ester (PC₇₁BM), which acts as the electron acceptor. mdpi.comnih.gov The performance of these bulk-heterojunction (BHJ) solar cells is sensitive to the concentration of D149 in the blend. Research has shown that a low concentration of D149 (around 5%) in the blend film can yield the highest power conversion efficiency. mdpi.comnih.gov

The donor-acceptor structure of D149 is advantageous in this context, facilitating charge separation at the donor-acceptor interface. mdpi.com However, the relatively low charge carrier mobility of D149 can be a limiting factor in BHJ devices. mdpi.com

Bilayer-Heterojunction Configurations

To overcome the limitations of low carrier mobility in BHJ devices, a bilayer-heterojunction configuration has been investigated for D149-based OPVs. mdpi.comnih.gov In this architecture, a distinct layer of D149 (donor) and an acceptor (like C₇₀) are deposited sequentially. mdpi.comnih.govnih.govsquarespace.com This structure can lead to improved performance because charge transport is less affected by the lower mobility within the thin dye layer. mdpi.com

By optimizing the thickness of the D149 layer and the choice of electron- and hole-transporting layers, a power conversion efficiency of up to 2.28% has been achieved in a bilayer device. mdpi.comnih.gov The high absorption coefficient of D149 is a key advantage in this configuration, as even a thin layer of 8-10 nm can absorb a significant portion of the visible light. mdpi.com

Below is a data table summarizing the performance of D149 in different organic solar cell configurations.

Device ConfigurationAcceptorD149 ConcentrationJsc (mA/cm²)Voc (V)FFPCE (%)
Bulk-HeterojunctionPC₇₀BM5%4.580.900.311.29
Bilayer-HeterojunctionC₇₀N/A4.380.770.622.28

Indoline Dye D149 in Photocatalysis

Indoline Dye D149, a metal-free organic sensitizer, is recognized for its high molar extinction coefficient and its effectiveness in dye-sensitized solar cells (DSSCs). taiclone.commedchemexpress.comscirp.org Beyond photovoltaics, its photosensitizing properties are being harnessed for photocatalytic applications.

Dye-Sensitized Graphitic Carbon Nitride (g-C3N4) for Hydrogen Evolution

A significant application of D149 in photocatalysis is its use in sensitizing graphitic carbon nitride (g-C3N4) for hydrogen (H2) evolution from water. Research has demonstrated that modifying protonated g-C3N4 (pCN) with D149, in conjunction with a platinum (Pt) co-catalyst, dramatically enhances the rate of H2 production under visible light. The composite, D149/pCN-Pt, showed a hydrogen production rate of 2138.2 µmol·h⁻¹·g⁻¹, a substantial increase compared to the 657.0 µmol·h⁻¹·g⁻¹ produced by the pCN-Pt system without the dye. scirp.org

This enhanced activity is attributed to several factors. The D149 dye improves the absorption of visible light, and it facilitates more efficient separation of charge carriers and accelerates electron transfer. scirp.org The dye absorbs light and injects an excited electron into the conduction band of the g-C3N4, initiating the catalytic process for hydrogen evolution. scirp.orgmdpi.com This dye-sensitization strategy is a promising method to improve the performance of g-C3N4-based photocatalysts, which are inherently limited by their absorption in the longer wavelength regions of the solar spectrum. mdpi.com

PhotocatalystH2 Production Rate (µmol·h⁻¹·g⁻¹)Reference
pCN-Pt657.0 scirp.org
D149/pCN-Pt2138.2 scirp.org

Photocatalytic Degradation Applications

While D149 is prominently featured in hydrogen evolution, the principle of dye sensitization is broadly applicable to the photocatalytic degradation of organic pollutants. In a typical dye-sensitized photocatalytic system, a dye adsorbed on a semiconductor surface (like TiO2 or sepiolite) absorbs visible light, which the semiconductor alone cannot. rsc.orgresearchgate.net Upon excitation, the dye injects an electron into the conduction band of the semiconductor. acs.orgtargetmol.com This electron can then be captured by molecular oxygen to form superoxide (B77818) radicals (•O2−), which are highly reactive species that can degrade organic pollutants. rsc.orgresearchgate.net

The oxidized dye molecule is subsequently regenerated by a sacrificial electron donor in the system. acs.org This mechanism allows for the breakdown of various dye pollutants and other organic compounds under visible light, turning a wide-bandgap semiconductor into a visible-light-active photocatalyst. acs.org Although specific studies detailing D149's use for degrading other pollutants are not as prevalent as its H2 evolution application, the fundamental mechanism of dye-sensitized photocatalysis provides a strong basis for its potential in environmental remediation. researchgate.netacs.org

Molecular Engineering and Design Principles for Improved Indoline Dyes

The performance of indoline dyes like D149 is intrinsically linked to their molecular structure. Researchers employ sophisticated molecular engineering strategies to optimize these dyes for greater efficiency in various applications.

Structure-Property Relationships

Indoline dyes are typically designed with a Donor-π-bridge-Acceptor (D-π-A) framework. In some advanced designs, a D-A-π-A or even a Donor-Donor-π-Acceptor (D-D-π-A) structure is used to fine-tune the electronic and optical properties. researchgate.nettargetmol.com

Donor (D): The indoline moiety typically serves as the primary electron donor. taiclone.com The planarity of the donor and the introduction of suitable alkyl chains can optimize interfacial charge-transfer processes, including charge injection and dye regeneration. rsc.org Introducing an additional donor group, such as carbazole, can broaden the light absorption spectrum into the near-infrared region. targetmol.com

π-Bridge: This component connects the donor and acceptor and influences the intramolecular charge transfer (ICT). Expanding the π-conjugated linker can lead to a broader spectral response and a higher molar extinction coefficient.

Quantum chemistry calculations have shown that D-A-π-A indoline dyes often have a coplanar A-π-A segment, which facilitates charge transfer, while the indoline donor part is non-coplanar. researchgate.net Modifying components like the alkyl chain on the bridge unit can effectively decrease dye aggregation, leading to improved efficiency. researchgate.net

Structural ComponentModification StrategyImpact on PropertiesReference
DonorIncrease planarity, add alkyl chainsOptimizes charge injection and regeneration rsc.org
DonorIncorporate a second donor group (e.g., carbazole)Broadens light absorption spectrum targetmol.com
π-BridgeExpand the π-conjugationIncreases spectral response and molar extinction coefficient
AcceptorChange the electron-withdrawing groupModifies LUMO energy level and charge transfer acs.org

Modifying Acceptor Groups for Enhanced Performance

The acceptor group in a D-π-A dye plays a dual role: it acts as the electron sink and often as the anchor to the semiconductor surface. The most common acceptor in indoline dyes is cyanoacrylic acid. However, research into modifying this group has shown significant potential for performance enhancement.

For example, theoretical studies on indoline-based dyes have shown that replacing the benzothiadiazole auxiliary acceptor with quinoxaline (B1680401) and modifying the final acceptor from 2-cyanoacrylic acid to 2,3-dicyanoacrylic acid can lead to a remarkable enhancement in parameters related to short-circuit current density (Jsc) and open-circuit photovoltage (Voc). acs.org Other novel acceptors, such as oxindole-bridged units, have also been explored. These new acceptors can influence the spectral response and provide additional chelation to the semiconductor surface, potentially improving electron injection.

Anchoring Group Modifications

The anchoring group is responsible for the critical electronic coupling between the dye and the semiconductor substrate, enabling electron injection. While cyanoacrylic acid and carboxylic acid are the traditional anchors, their binding can sometimes be unstable. This has spurred extensive research into alternative, more robust anchoring groups.

A wide variety of novel anchoring groups have been investigated, including:

Phosphonic acid

Rhodanine

Pyridine

Catechol

Hydroxamate

Sulfonic acid

The choice of anchor affects not only the binding stability but also the rate of electron injection and the packing of dye molecules on the surface. For instance, the rhodanine-3-acetic acid group is part of the acceptor system in D149. Furthermore, the distance between the dye's acceptor unit and the anchoring group is a critical design parameter. Studies have shown that a shorter distance can lead to higher photovoltaic performance. The presence of a cyano group adjacent to the carboxylic acid anchor can also improve optoelectronic properties and adsorption stability. The exploration of these diverse anchoring groups is crucial for developing next-generation indoline dyes with superior stability and efficiency.

Strategies for Blocking Deactivation Channels

A critical factor limiting the efficiency and longevity of dye-sensitized solar cells is the presence of non-radiative deactivation channels that compete with the desired electron injection process. For Indoline dye D149, key deactivation pathways include photoisomerization and concentration-dependent aggregation. nih.govmdpi.com Researchers have explored several strategies to block these deactivating channels and enhance the dye's performance.

To counter these deactivation processes, researchers have implemented several innovative strategies. One effective approach involves embedding the this compound within polymer matrices. nih.govmdpi.com This method physically restricts the large-scale intramolecular motions required for isomerization, leading to a significant increase in the excited-state lifetime. nih.govmdpi.com

Another widely used strategy is the introduction of co-adsorbents, such as chenodeoxycholic acid (CDCA). nih.govresearchgate.net These molecules are adsorbed onto the semiconductor surface alongside the dye, effectively creating space between the D149 molecules and hindering the formation of performance-degrading aggregates. nih.govacs.org Furthermore, structural modification of the dye itself has proven to be a successful tactic. For instance, the development of the D205 dye, which features a longer octyl chain compared to the ethyl chain of D149, was aimed at reducing surface aggregation and resulted in improved conversion efficiency. nih.govacs.org

The effectiveness of these strategies can be observed in the significant extension of the excited-state lifetimes of D149 under different conditions, as detailed in the research findings below.

Detailed Research Findings on D149 Deactivation and Mitigation

    Excited-State Lifetimes of D149 in Various Environments
EnvironmentConditionExcited-State LifetimeReference
SolutionToluene~330 ps mdpi.com
SolutionAcetonitrile~100 ps mdpi.com
SolutionMethanol (B129727)Significantly shorter than in other solvents nih.govmdpi.com
Adsorbed on ZrO₂-> 2 ns nih.gov
Embedded in Polymer MatrixPolystyrene (PS)> 2 ns nih.gov
Embedded in Polymer MatrixPoly(methyl methacrylate) (PMMA)> 2 ns nih.gov
Adsorbed on ZnO-150 ± 20 fs (fastest component) nih.gov
Solution1:1 Acetonitrile and tert-butyl alcohol300 ± 50 ps nih.gov

Future Research Prospects and Challenges for Indoline Dye D149

The journey of Indoline dye D149 from a promising candidate to a commercially viable photosensitizer is ongoing, with several exciting research avenues and persistent challenges on the horizon.

A significant area of future research lies in the development of novel molecular designs based on the D149 structure. Computational studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are becoming increasingly valuable in predicting the properties of new dye structures. nih.govnih.govcam.ac.uk This in-silico approach can accelerate the discovery of next-generation indoline dyes with enhanced light-harvesting capabilities, optimized energy levels, and improved stability.

Another promising direction is the exploration of D149 in innovative device architectures, such as aqueous dye-sensitized solar flow cells. researchgate.net The development of water-based electrolytes is a critical step towards creating more environmentally friendly and cost-effective solar cells. researchgate.net Research in this area will focus on understanding the interactions between D149 and aqueous redox mediators to optimize performance and long-term stability. researchgate.net

Despite these promising prospects, several challenges remain. The long-term stability of D149-sensitized solar cells, particularly under real-world operating conditions, continues to be a primary concern. researchgate.netelectrochemsci.org Overcoming degradation mechanisms that occur over extended periods of light and thermal stress is crucial for the commercialization of this technology. electrochemsci.orgresearchgate.net This will require further research into more robust electrolyte formulations, including solvent-free ionic liquids and solid-state electrolytes, which can enhance the durability of the device. researchgate.net

Q & A

Q. What are the key photophysical properties of D149 relevant to its application in dye-sensitized solar cells (DSSCs)?

D149 exhibits a high extinction coefficient (~80,000 M⁻¹cm⁻¹) and broad absorption extending into the red spectrum, enabling efficient light harvesting. Its donor-acceptor (D-A) molecular structure facilitates intramolecular charge transfer (ICT), critical for electron injection into semiconductors like TiO₂ or ZnO. Key characterization methods include UV-Vis spectroscopy for absorption profiles, density functional theory (DFT) for HOMO/LUMO energy levels (−5.49 eV/−3.06 eV), and transient absorption spectroscopy for excited-state dynamics .

Q. How do solvent properties affect the excited-state dynamics of D149?

Solvent polarity and solvation dynamics significantly influence D149’s S₁ and S₂ state lifetimes. For example:

  • In methanol: S₂ lifetime = 0.3 ps, S₁ lifetime = 99 ps.
  • In tetrahydrofuran (THF): S₂ lifetime = 0.6 ps, S₁ lifetime = 720 ps. Solvent-dependent Stokes shifts correlate with reorganization energy, observed via time-resolved fluorescence and pump-probe transient absorption spectroscopy. Polar solvents like acetonitrile accelerate internal conversion (IC) due to stronger dipolar interactions .

Q. What experimental techniques are used to characterize D149’s ultrafast relaxation dynamics?

Key methods include:

  • Pump-supercontinuum probe (PSCP) spectroscopy : Resolves sub-picosecond solvent relaxation and S₁→S₀ decay.
  • Time-correlated single-photon counting (TCSPC) : Quantifies nanosecond-scale fluorescence lifetimes.
  • Transient absorption spectroscopy : Maps excited-state absorption (ESA) and stimulated emission (SE) across UV-Vis-NIR regions. Global analysis of decay-associated spectra (DAS) is used to deconvolute overlapping kinetic components .

Q. How does D149’s performance in DSSCs compare to ruthenium-based dyes?

D149 achieves power conversion efficiencies (PCE) up to 5.6% in ZnO-based DSSCs, competitive with some Ru-complexes. Its metal-free structure avoids resource scarcity issues but requires optimization of dye loading and electrolyte composition to mitigate recombination losses. Co-sensitization with porphyrin dyes (e.g., YD2-o-C8) extends light absorption and improves PCE .

Advanced Research Questions

Q. What methodological challenges arise in quantifying S₁/S₂ state lifetimes of D149 across different studies?

Discrepancies in reported S₁ lifetimes (e.g., 280 ps vs. 720 ps in acetonitrile) stem from:

  • Detection sensitivity : Uncorrected spectrometer responses in fluorescence measurements.
  • Spectral overlap : Difficulty in deconvoluting S₂→S₀ and S₁→S₀ emission bands.
  • Solvent purity : Trace impurities in THF mimic S₂ emission, complicating lifetime analysis. Sensitivity analysis and solvent degassing are critical for reproducibility .

Q. How does the Stark effect influence charge injection efficiency in D149-sensitized ZnO electrodes?

Local electric fields generated by D149⁺ radical cations and injected electrons induce a Stark shift, altering the ground-state absorption spectrum. This effect is characterized via spectroelectrochemistry (SEC) and ultrafast transient absorption spectroscopy. The Stark shift modulates charge recombination rates, requiring precise control of dye orientation on semiconductor surfaces .

Q. What mechanisms drive the aggregation-dependent performance variations between D149 and structurally similar dyes (e.g., D102)?

Unlike D102, D149 shows negligible aggregation on TiO₂ due to steric hindrance from its double rhodanine anchoring groups. DFT and time-dependent DFT (TD-DFT) simulations reveal that D149’s planar geometry reduces π-π stacking, minimizing aggregation-induced spectral shifts and recombination losses .

Q. How can scanning electrochemical microscopy (SECM) resolve dye regeneration kinetics in D149-sensitized systems?

SECM feedback mode measures the effective regeneration rate constant (koxk'_{ox}) of oxidized D149 by iodide electrolytes. Key findings:

  • koxk'_{ox} correlates inversely with ZnO film thickness due to increased electron transport resistance.
  • Dye loading density directly impacts short-circuit current (JscJ_{sc}) but not koxk'_{ox}, suggesting interfacial kinetics dominate regeneration .

Q. Why does D149 exhibit faster electron injection into ZnO compared to TiO₂?

Ultrafast transient absorption data show injection timescales of <100 fs for ZnO vs. ~ps for TiO₂. The difference arises from ZnO’s higher electron mobility and lower conduction band edge (−4.2 eV vs. −4.5 eV for TiO₂), which enhances driving force for injection. However, ZnO’s susceptibility to dye desorption in ionic liquids limits long-term stability .

Q. What role does solvent play in D149’s photostability under prolonged illumination?

Polar aprotic solvents (e.g., acetonitrile) stabilize D149 against photodegradation by reducing dye aggregation and radical formation. In contrast, protic solvents (e.g., methanol) accelerate degradation via hydrogen-bonding interactions, observed through UV-Vis absorbance decay kinetics .

Data Contradictions and Resolution

Q. How can conflicting reports on D149’s fluorescence maxima be reconciled?

Discrepancies (e.g., 650 nm vs. 680 nm in acetonitrile) arise from uncorrected detector sensitivity and variations in solvent purity. Standardization using reference dyes (e.g., rhodamine B) and rigorous solvent drying protocols are recommended .

Q. Why do some studies report higher PCE for D149/ZnO than others?

Efficiency variations (>2% differences) stem from:

  • Film morphology : Electrodeposited ZnO vs. sintered TiO₂.
  • Electrolyte composition : Ionic liquids (e.g., PMII) reduce recombination but may desorb dye.
  • Co-sensitization : Blending D149 with YD2-o-C8 extends spectral coverage .

Methodological Recommendations

Q. What optimization strategies improve D149’s performance in flexible DSSCs?

  • Low-temperature ZnO synthesis : Electrophoretic deposition (EPD) on plastic substrates preserves flexibility.
  • Dye anchoring : Carboxylate groups enhance binding to ZnO, reducing desorption in ionic liquids.
  • Additive engineering : Li⁺ ions in electrolytes reduce charge recombination .

Q. How to mitigate charge recombination in D149-sensitized devices?

  • Surface passivation : Atomic layer deposition (ALD) of Al₂O₃ on ZnO.
  • Electrolyte additives : 4-tert-butylpyridine (TBP) suppresses back-electron transfer.
  • Dye design : Introduce hydrophobic side chains to block electrolyte access .

Emerging Research Directions

Q. Can D149 be adapted for organic photovoltaics (OPVs) beyond DSSCs?

Preliminary studies show D149 acts as a p-type donor in bulk heterojunction OPVs with PCBM acceptors, achieving ~1% PCE. Challenges include low hole mobility and phase separation, addressed via ternary blending and thermal annealing .

Q. What computational tools best model D149’s interfacial charge transfer dynamics?

Hybrid DFT/ab initio methods (e.g., MP2) simulate dye-semiconductor interactions, while finite-element analysis (FEA) models charge transport in mesoporous films. These tools predict Stark shifts and aggregation effects with <5% deviation from experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.